2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethyl, hydroxy, and methyl groups, and a phenyl ring substituted with methoxy and nitro groups, connected via a sulfanyl linkage to an acetamide moiety.
Preparation Methods
The synthesis of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Substitution reactions: Introduction of ethyl, hydroxy, and methyl groups onto the pyrimidine ring.
Formation of the phenyl ring: The phenyl ring is synthesized separately with methoxy and nitro substitutions.
Sulfanyl linkage: The pyrimidine and phenyl rings are connected via a sulfanyl linkage.
Acetamide formation: The final step involves the formation of the acetamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups.
Reduction: Reduction reactions may target the nitro group on the phenyl ring, converting it to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The acetamide moiety can undergo hydrolysis to yield corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of functional groups such as hydroxy, nitro, and sulfanyl allows for various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar compounds to 2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE include:
2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-AMINOPHENYL)ACETAMIDE: Similar structure but with an amino group instead of a nitro group.
2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-HYDROXY-2-NITROPHENYL)ACETAMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXY-2-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chloro group instead of a nitro group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H18N4O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H18N4O5S/c1-4-11-9(2)17-16(19-15(11)22)26-8-14(21)18-12-6-5-10(25-3)7-13(12)20(23)24/h5-7H,4,8H2,1-3H3,(H,18,21)(H,17,19,22) |
InChI Key |
KRQPOCCBGOLTNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.